Comparative Lipophilicity: 2-Benzylphenyl Undecanoate vs. Free Phenol and Benzyl Benzoate
2-Benzylphenyl undecanoate exhibits a calculated LogP of 6.71 [1], which is >3 log units higher than that of its free phenol counterpart 2-benzylphenol (estimated LogP ~3.5) and approximately 3 log units higher than the common fragrance ester benzyl benzoate (LogP ~3.5). This substantial difference quantifies its superior partitioning into non-polar environments.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 6.71 (calculated) |
| Comparator Or Baseline | 2-Benzylphenol: ~3.5 (estimated); Benzyl benzoate: ~3.5 |
| Quantified Difference | ΔLogP > 3.2 |
| Conditions | Predicted/calculated values |
Why This Matters
Higher LogP directly translates to enhanced solubility and retention in lipophilic matrices such as polymers, lubricants, and lipid-based formulations, reducing leaching and improving long-term performance.
- [1] (2-benzylphenyl) undecanoate. ChemSrc. CAS 143074-29-7. View Source
